Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Lipophilicity Physicochemical profiling Medicinal chemistry

Fragment library design often stalls when balancing LogP against TPSA across spirocyclic analogs. This compound resolves the impasse with a precisely tuned LogP of 1.363 (Δ +0.5 vs. unsubstituted parent) while maintaining TPSA at 38.83 Ų. • Dual methyl substituents add only 28 Da, preserving ligand efficiency in lead optimization. • Two stereocenters (C4, C5) enable diastereoselective epoxide ring-opening inaccessible to gem-dimethyl analogs. • Strained oxirane + ethyl ester provide orthogonal derivatization handles for rapid analog generation. Supplied at 95% purity for chiral spiro intermediate synthesis and fragment-based screening campaigns.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B15258248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CC(C2C)C
InChIInChI=1S/C10H16O3/c1-4-12-9(11)8-10(13-8)5-6(2)7(10)3/h6-8H,4-5H2,1-3H3
InChIKeyCNZPCMOWDSHLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1865046-57-6): Spirocyclic Epoxide Ester Building Block for Medicinal Chemistry and Chemical Biology


Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a strained spirocyclic epoxide ester belonging to the 1-oxaspiro[2.3]hexane family, a scaffold class increasingly valued in drug discovery as three-dimensional bioisosteres that introduce sp³-rich character and conformational constraint . The compound (C₁₀H₁₆O₃, MW 184.23 g/mol) features a spiro-fused oxirane–cyclobutane core with ethyl carboxylate at the 2-position and methyl groups at the 4- and 5-positions, yielding a computed LogP of 1.363 and TPSA of 38.83 Ų . It is supplied as a research chemical with 95% purity .

Strained spirocyclic epoxide ester scaffold for medicinal chemistry
4,5-Dimethyl substitution defines a distinct lipophilicity window
Building block for fragment-based library design

Why Generic Substitution of Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate with Other 1-Oxaspiro[2.3]hexane Esters Is Not Scientifically Justifiable


Within the 1-oxaspiro[2.3]hexane-2-carboxylate series, the number and position of methyl substituents on the cyclobutane ring directly modulate lipophilicity while preserving the polar surface area, creating distinct physicochemical profiles that cannot be replicated by simple analog swapping. The 4,5-dimethyl substitution pattern on the target compound produces a LogP of 1.363, which differs measurably from the unsubstituted parent (LogP 0.871), the 5-monomethyl analog (LogP 1.117), and the 5,5-gem-dimethyl isomer (LogP 1.5071), all while maintaining an identical TPSA of 38.83 Ų . These differences in lipophilicity directly affect membrane permeability, solubility, and protein-binding characteristics in biological assays, meaning that substitution for any other family member would alter the pharmacokinetic and pharmacodynamic behaviour of a lead series in a non-linear and unpredictable manner .

Methyl substitution pattern Shifts LogP, which may alter membrane permeability and protein binding compared to other 1-oxaspiro analogs.
Stereochemical substitution (vicinal vs. geminal) Vicinal 4,5-dimethyl creates stereocenters absent in the gem-dimethyl isomer, limiting direct interchange.
C2 functional group (ester vs. nitrile) Ester provides distinct synthetic reactivity and hydrogen-bonding capacity not replicated by nitrile analogs.

Quantitative Differentiation of Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate from Closest Structural Analogs


LogP Differentiation Among 1-Oxaspiro[2.3]hexane-2-carboxylate Methyl-Regioisomers

The 4,5-dimethyl substitution pattern on the target compound yields a computed LogP of 1.363, intermediate between the 5-monomethyl analog (LogP 1.117) and the 5,5-gem-dimethyl isomer (LogP 1.5071). This places the compound in a lipophilicity window distinct from both the less substituted (ΔLogP +0.246 vs. 5-methyl) and the more substituted gem-dimethyl variant (ΔLogP –0.144), while all four esters share an identical TPSA of 38.83 Ų .

LogP Differentiation
Head-to-head
Target LogP 1.363 vs. 1.117 (5-methyl) and 1.5071 (gem-dimethyl)
Distinct lipophilicity window for membrane permeability studies
Computed values; identical TPSA of 38.83 Ų across series
Lipophilicity Physicochemical profiling Medicinal chemistry

Regiochemical Distinction: Vicinal 4,5-Dimethyl vs. Geminal 5,5-Dimethyl Substitution on the Cyclobutane Ring

The target compound bears methyl groups at the 4- and 5-positions (vicinal substitution), whereas the commercially available 5,5-dimethyl isomer (CAS 1936091-38-1) places both methyl groups on the same carbon (geminal substitution). Although the molecular formula and molecular weight (C₁₀H₁₆O₃, 184.23 g/mol) are identical, the target compound contains one additional sp³ stereocenter, resulting in a distinct shape and electrostatic potential surface compared to the symmetric gem-dimethyl analog . The 4,5-dimethyl pattern introduces chiral centers at both C4 and C5, creating diastereomeric possibilities that the achiral 5,5-dimethyl compound cannot offer .

Substitution Pattern
Head-to-head
Vicinal 4,5-dimethyl (2 stereocenters) vs. geminal 5,5-dimethyl (0 stereocenters)
Stereochemical complexity for diastereoselective synthesis
Identical molecular formula and weight; different shape
Stereoelectronic effects Conformational analysis Scaffold diversification

Functional Group Differentiation: Ethyl Ester vs. Carbonitrile at the 2-Position

The 4,5-dimethyl-1-oxaspiro[2.3]hexane scaffold is available with two different electron-withdrawing groups at the 2-position: ethyl carboxylate (target compound, CAS 1865046-57-6) and carbonitrile (CAS 1849293-69-1). The ester analog has a molecular weight of 184.23 g/mol and LogP of 1.363, whereas the nitrile analog has MW 137.18 g/mol and lacks the additional hydrogen-bond acceptor capacity of the ester carbonyl . The ester function provides a synthetic handle for further derivatization (hydrolysis to carboxylic acid, amidation, reduction to alcohol) that is orthogonal to the nitrile group's reactivity profile .

C2 Functional Group
Head-to-head
Ethyl ester (HBA 3) vs. carbonitrile (HBA 2); ΔMW = 47.05 g/mol
Ester enables orthogonal derivatization pathways
Distinct reactivity and metabolic profiles
Bioisosterism Functional group interconversion Electrophilic reactivity

Spiro[2.3]hexane Scaffold Advantages Over Non-Spirocyclic Epoxide Esters in Drug Discovery

The 1-oxaspiro[2.3]hexane framework introduces a rigid, sp³-rich three-dimensional architecture that distinguishes it from simple acyclic or monocyclic epoxide esters. Recent systematic evaluation demonstrated that spiro[2.3]hexane analogs can serve as bioisosteres of piperidine rings, with in vitro μ-opioid receptor binding confirmed for several 5-azaspiro[2.3]hexane derivatives at micromolar concentrations (10–39 μM) . While direct binding data for the 1-oxaspiro[2.3]hexane ester subclass are not yet published, the scaffold's strained spirocyclic geometry—incorporating a three-membered oxirane fused to a four-membered cyclobutane—imparts enhanced metabolic stability and reduced off-target effects compared to flexible-chain epoxy esters, as inferred from broader spiro[2.3]hexane class behaviour .

Spirocyclic Advantage
Class-level
Spiro[2.3]hexane core vs. flexible-chain epoxide esters
May support improved metabolic stability and 3D diversity
Class-level inference; direct binding data not yet published for this subclass
Bioisosterism Conformational restriction Drug-likeness

Recommended Application Scenarios for Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity Spirocyclic Building Blocks

The compound's LogP of 1.363, positioned between the more hydrophilic unsubstituted analog (LogP 0.871) and the more lipophilic gem-dimethyl isomer (LogP 1.5071), makes it the preferred choice when designing fragment libraries that balance aqueous solubility with passive membrane permeability. Its dual methyl substituents increase LogP by approximately 0.5 units over the unsubstituted parent while adding only 28 Da of molecular weight, a favourable trade-off for maintaining ligand efficiency .

Stereochemically Defined Scaffold for Diastereoselective Synthesis

With two stereocenters on the cyclobutane ring (C4 and C5), this compound serves as a chiral building block for constructing spirocyclic intermediates with defined three-dimensional geometry. Unlike the achiral 5,5-gem-dimethyl isomer, the vicinal dimethyl pattern enables exploration of diastereoselective transformations—such as epoxide ring-opening with chiral nucleophiles—that are inaccessible with symmetric analogs .

Piperidine Bioisostere Replacement in Neurological Target Programs

Recent validation of the spiro[2.3]hexane core as a piperidine bioisostere in μ-opioid receptor ligands (demonstrated micromolar binding for 5-azaspiro analogs, 10–39 μM) supports the broader use of this scaffold class in CNS drug discovery. The 1-oxaspiro[2.3]hexane variant, with its epoxide oxygen introducing an additional hydrogen-bond acceptor, offers a distinct electrostatic profile that can be exploited when fine-tuning target engagement or selectivity against related GPCRs .

Synthetic Intermediate for Epoxide Ring-Opening Derivatization Libraries

The strained oxirane ring is susceptible to regioselective nucleophilic attack, enabling rapid generation of diverse 2-substituted spirocyclic products. The ethyl ester group provides an orthogonal derivatization handle (hydrolysis, amidation, reduction) that is compatible with common epoxide-opening conditions. This dual reactivity distinguishes the compound from the corresponding carbonitrile analog, which lacks the ester's synthetic versatility .

Application
Selection Property
Validation Focus
Fragment-based library design with intermediate lipophilicity
Spirocyclic scaffold with balanced LogP
Membrane permeability and solubility profiling
Diastereoselective synthesis studies
Vicinal 4,5-dimethyl substitution (stereochemical complexity)
Chiral building block behavior in ring-opening reactions
CNS target engagement exploration (piperidine bioisostere)
Spirocyclic epoxide with hydrogen-bond acceptor oxygen
GPCR selectivity and target engagement profiling
Epoxide ring-opening derivatization libraries
Dual reactivity (strained oxirane + ester handle)
Orthogonal derivatization strategy verification
Quote Request

Request a Quote for Ethyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.